N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide

CAS No.: 1311278-70-2

Cat. No.: VC2710092

Molecular Formula: C9H8ClF3N2O

Molecular Weight: 252.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311278-70-2 |

|---|---|

| Molecular Formula | C9H8ClF3N2O |

| Molecular Weight | 252.62 g/mol |

| IUPAC Name | N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylacetamide |

| Standard InChI | InChI=1S/C9H8ClF3N2O/c1-5(16)15(2)8-4-6(9(11,12)13)3-7(10)14-8/h3-4H,1-2H3 |

| Standard InChI Key | FFNKEZVOAUVZDO-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl |

| Canonical SMILES | CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl |

Introduction

Chemical Structure and Identification

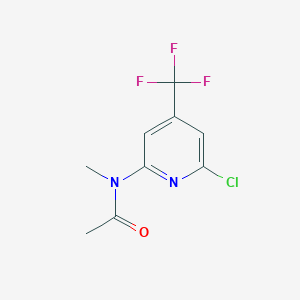

N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide is a substituted pyridine derivative featuring a chlorine atom at position 6, a trifluoromethyl group at position 4, and an N-methylacetamide substituent at position 2 of the pyridine ring. The compound belongs to the broader class of pyridine derivatives, which are widely known for their diverse applications in pharmaceutical and agricultural chemistry.

Chemical Identification Parameters

The compound is characterized by several specific identifiers that allow for unambiguous identification in chemical databases and literature:

| Parameter | Value |

|---|---|

| Chemical Name | N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide |

| CAS Number | 1311278-70-2 |

| Molecular Formula | C9H8ClF3N2O |

| Molecular Weight | 252.62 g/mol |

| Alternative Name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- |

These identification parameters are essential for precise referencing in scientific literature and chemical databases .

Structural Features

The structure of this compound incorporates several functional groups that contribute to its chemical properties and potential applications:

-

Pyridine ring: A six-membered heterocyclic aromatic ring containing a nitrogen atom

-

Chlorine substituent: Located at position 6 of the pyridine ring

-

Trifluoromethyl group: Positioned at the 4-carbon of the pyridine ring

-

N-methylacetamide group: Attached at position 2 of the pyridine ring

The presence of these specific functional groups suggests that this compound may possess interesting chemical reactivity patterns and potential biological activity profiles that warrant further investigation.

Physical and Chemical Properties

| Property | Value or Description |

|---|---|

| Physical State | Solid (at standard conditions) |

| Color | Not specifically documented |

| Molecular Weight | 252.62 g/mol |

| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and DMSO; limited water solubility |

Chemical Properties

The chemical reactivity of N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide is influenced by its structural features, particularly:

-

The pyridine nitrogen, which can act as a weak base

-

The trifluoromethyl group, which introduces electron-withdrawing effects

-

The chlorine substituent, which provides sites for potential nucleophilic substitution reactions

-

The acetamide functionality, which may undergo hydrolysis under specific conditions

These chemical properties suggest potential reactivity patterns that could be relevant for synthetic modifications and structure-activity relationship studies.

Synthesis and Production

Industrial Production

The compound is commercially manufactured by specialty chemical companies for research and pharmaceutical applications. MolCore is identified as one manufacturer specializing in the production of high-purity N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide . The industrial production likely requires stringent quality control measures to ensure high purity (reported as NLT 97%) necessary for pharmaceutical and research applications .

Applications and Significance

Research Applications

As a specialty chemical, N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide likely serves as:

-

A building block for the synthesis of more complex molecules

-

An intermediate in the development of novel pharmaceutical agents

-

A reference standard for analytical methods development

-

A tool compound for investigating specific biochemical pathways

Related Compounds

Structural Analogs

The available literature mentions a structurally related compound: Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS No.: 1311277-98-1). This related structure contains similar trifluoromethylpyridine moiety but with different substituents, suggesting a family of related compounds that may share similar applications or synthetic pathways.

Other pyridine derivatives with different substitution patterns may share chemical or biological properties with N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide. For example, N-[(6-chloropyridin-3-yl)methyl]acetamide (CAS: 175424-74-5) represents another chloropyridine derivative with an acetamide functional group, though with a different substitution pattern .

Analytical Methods

Identification Methods

The identification and characterization of N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide would typically involve:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Elemental Analysis

Future Research Directions

Structure-Activity Relationship Studies

The unique structural features of N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide present opportunities for structure-activity relationship (SAR) studies. Future research might explore:

-

The effect of modifying the trifluoromethyl group to other halogenated alkyl substituents

-

Variations in the position of the chlorine atom on the pyridine ring

-

Modifications to the acetamide moiety

-

Introduction of additional functional groups to enhance specific biological activities

Biological Activity Screening

Comprehensive screening for biological activities would provide valuable insights into potential applications of this compound. This could include:

-

Antimicrobial activity assessment

-

Enzyme inhibition studies

-

Receptor binding assays

-

Antiproliferative activity testing against various cell lines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume